molecular formula C22H20Ca2N2O8 B14087516 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, calcium salt (1

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, calcium salt (1

Cat. No.: B14087516
M. Wt: 520.6 g/mol
InChI Key: MMKQSGFKEYQEBB-UHFFFAOYSA-L
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Description

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, calcium salt (1) is a complex organic compound known for its significant applications in various scientific fields. This compound is a derivative of the tetracycline class of antibiotics, which are widely used for their broad-spectrum antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, calcium salt (1) involves multiple steps, starting from basic organic molecules. The process typically includes the formation of the naphthacene core, followed by the introduction of various functional groups through a series of chemical reactions such as alkylation, hydroxylation, and amination. The final step involves the formation of the calcium salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving the use of continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, calcium salt (1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted amides. These derivatives often exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, calcium salt (1) has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Employed in studies related to bacterial resistance and antibiotic mechanisms.

    Medicine: Utilized in the development of new antibiotics and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the addition of new amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Oxytetracycline: Another tetracycline antibiotic with similar antibacterial properties.

    Doxycycline: A more potent tetracycline derivative with improved pharmacokinetic properties.

    Minocycline: Known for its enhanced ability to penetrate tissues and its broad-spectrum activity.

Uniqueness

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, calcium salt (1) is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and antibacterial activity, making it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C22H20Ca2N2O8

Molecular Weight

520.6 g/mol

IUPAC Name

dicalcium;9-carbamoyl-7-(dimethylamino)-10-hydroxy-5-methyl-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,6,10a,12-tetrolate

InChI

InChI=1S/C22H22N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-26,30H,1-3H3,(H2,23,31);;/q-2;2*+2/p-2

InChI Key

MMKQSGFKEYQEBB-UHFFFAOYSA-L

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])[O-])O)C(=O)N)N(C)C)[O-].[Ca+2].[Ca+2]

Origin of Product

United States

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